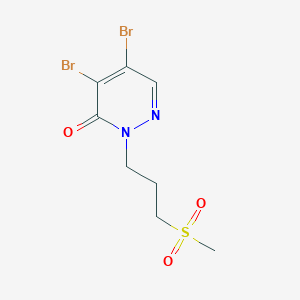
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one typically involves the bromination of a pyridazinone precursor. The most common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The bromination process is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the 4 and 5 positions of the pyridazinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other functional groups using reagents like phenylboronic acid in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Brominating Agents: Used for the initial bromination of the pyridazinone precursor.
Phenylboronic Acid: Used in Suzuki-Miyaura coupling reactions to substitute bromine atoms with phenyl groups.
Major Products Formed
Substituted Pyridazinones: Formed through substitution reactions, where bromine atoms are replaced with other functional groups.
Scientific Research Applications
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Pharmaceutical Research: Used as an intermediate in the synthesis of various pharmaceuticals.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Fine Chemicals: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and sulfonyl group play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2-methylpyridazin-3-one: A similar compound with a methyl group instead of a methylsulfonylpropyl group.
4,5-Dibromo-3(2H)-pyridazinone: Another related compound with similar bromine substitution but lacking the methylsulfonylpropyl group.
Uniqueness
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylsulfonylpropyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4,5-dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O3S/c1-16(14,15)4-2-3-12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWUCNZKYLKPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1C(=O)C(=C(C=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)

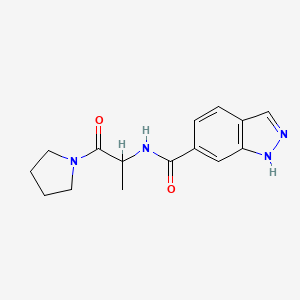
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)
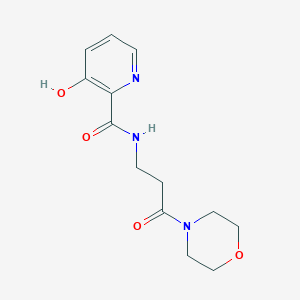
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)
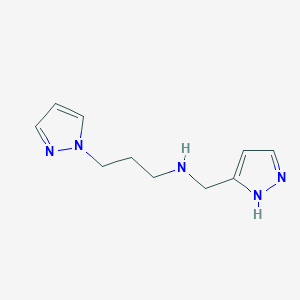
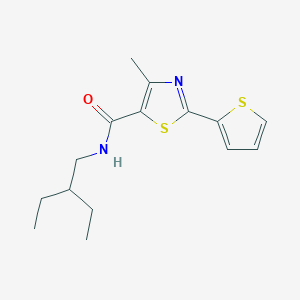
![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)
![2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)
